molecular formula C8H16F2N2 B13062279 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine

Cat. No.: B13062279
M. Wt: 178.22 g/mol
InChI Key: WDPHSQCBGKWKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluoroethylamine with 1-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine is unique due to the presence of the difluoroethylamine group, which imparts specific chemical properties and reactivity. This makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpiperidin-4-yl)ethanamine

InChI

InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)8(9,10)6-11/h7H,2-6,11H2,1H3

InChI Key

WDPHSQCBGKWKFU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(CN)(F)F

Origin of Product

United States

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